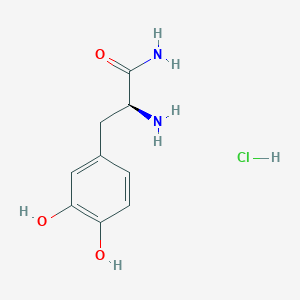![molecular formula C20H24ClN7O B2537606 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920228-28-0](/img/structure/B2537606.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These are considered privileged scaffolds in medicinal chemistry and have been used in the design of novel CDK2 inhibitors . The compound is part of a new set of small molecules that were designed and synthesized for this purpose .
Synthesis Analysis
The synthesis of similar compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures and functional groups. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2, which is a key component for cell proliferation . This suggests that the compound may interact with these proteins in a way that inhibits their function.科学的研究の応用
Synthesis and Potential Applications
Research has explored the synthesis and potential applications of various heterocyclic compounds, including those related to the chemical structure of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one. These studies contribute to the understanding of the chemical reactivity and biological activities of these compounds, offering insights into their potential uses in pharmaceuticals and material science.
Antimicrobial Activities
Some studies have focused on the synthesis of triazole derivatives, exploring their antimicrobial properties. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds have been synthesized and tested for antimicrobial activity, revealing the potential of these compounds as bases for developing new antimicrobial agents (El-Agrody et al., 2001). This research underscores the relevance of triazolo[4,5-d]pyrimidin derivatives in the search for new treatments for microbial infections.
Antagonist Activity and Therapeutic Potential
Other studies have evaluated the antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, identifying compounds with potent 5-HT2 antagonist activity. This suggests the potential of such compounds in developing therapies for disorders related to the serotonin system, such as depression and anxiety (Watanabe et al., 1992). The identification of compounds with significant biological activity highlights the importance of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry and drug design.
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the progression of various types of cancers .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially c-met/vegfr-2 kinases) and inhibit their activity . This inhibition could lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and survival, particularly those involving c-met and vegfr-2 . The inhibition of these kinases can disrupt these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis . This suggests that this compound may have similar effects.
将来の方向性
特性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDVJEQRCLXTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



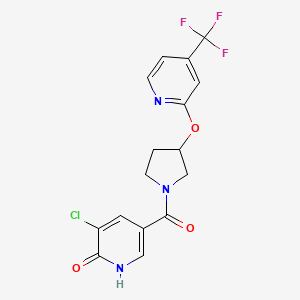
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

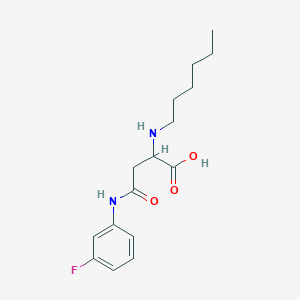

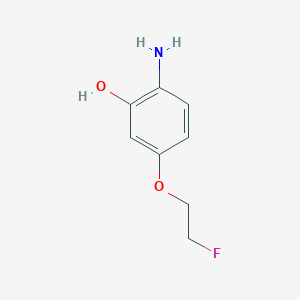

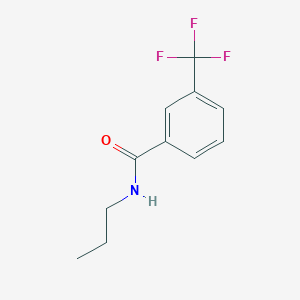
![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

